molecular formula C18H22N2O4 B11049570 diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate

diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate

Cat. No.: B11049570
M. Wt: 330.4 g/mol
InChI Key: LFRYZZLDWREJAI-RVDMUPIBSA-N
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Description

DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE: is a synthetic organic compound characterized by its complex structure, which includes an indole moiety and a butenedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amination: The indole derivative is then subjected to amination to introduce the amino group at the 5-position of the indole ring.

    Esterification: The final step involves the esterification of the amino-indole derivative with diethyl butenedioate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenedioate ester, resulting in the formation of saturated esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Saturated esters.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds. Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, leading to modulation of cellular pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

  • DIETHYL (E)-2-[(1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
  • DIETHYL (E)-2-[(1-METHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
  • DIETHYL (E)-2-[(1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE

Uniqueness: DIETHYL (E)-2-[(1,2-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is unique due to the presence of the 1,2-dimethyl substitution on the indole ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its interaction with specific molecular targets, making it a compound of interest for further research.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

diethyl (E)-2-[(1,2-dimethylindol-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C18H22N2O4/c1-5-23-17(21)11-15(18(22)24-6-2)19-14-7-8-16-13(10-14)9-12(3)20(16)4/h7-11,19H,5-6H2,1-4H3/b15-11+

InChI Key

LFRYZZLDWREJAI-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1)N(C(=C2)C)C

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1)N(C(=C2)C)C

Origin of Product

United States

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